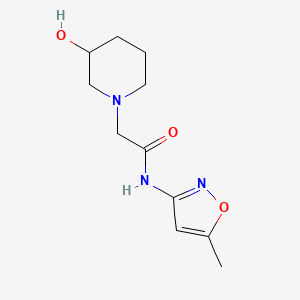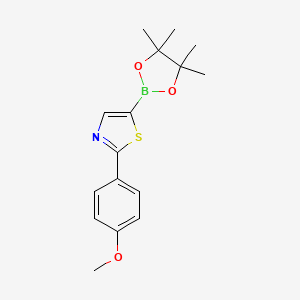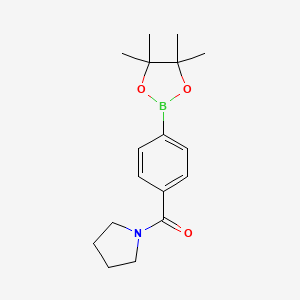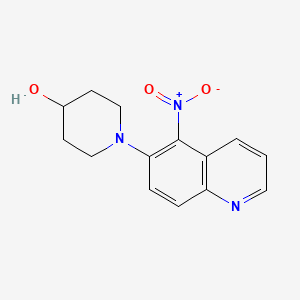
1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride
Overview
Description
1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride is a chemical compound with the CAS Number: 90944-01-7 . It has a molecular weight of 254.59 . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)-1-butanamine hydrochloride . The compound is typically stored at room temperature and should be kept dry and cool .
Molecular Structure Analysis
The Inchi Code for 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride is 1S/C10H13Cl2N.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride is a solid at room temperature . .Scientific Research Applications
Environmental Impact and Degradation
Research on chlorophenols, compounds structurally related to 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride, shows moderate to considerable toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegrading them, with bioaccumulation expected to be low. Notably, these compounds significantly impact water quality due to their strong organoleptic effect (Krijgsheld & Gen, 1986).
Wastewater Treatment
In the context of pesticide production, wastewater containing toxic pollutants similar to chlorophenols has been a significant concern. Biological processes, such as membrane bioreactors and granular activated carbon, have shown efficacy in removing 80-90% of such contaminants, indicating a potential application area for studying 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride in wastewater treatment technologies (Goodwin et al., 2018).
Biomedical Applications
The development of bio-inspired adhesive materials, like catechol-conjugated chitosan, highlights the importance of understanding the chemical properties of chlorophenyl derivatives. These materials, inspired by mussel adhesive proteins, demonstrate significant potential for wound healing and tissue adhesion, suggesting a research avenue for the biomedical application of 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride (Ryu, Hong, & Lee, 2015).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines and azo dyes, which are structurally or functionally related to 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride. This suggests the potential for using AOPs in researching the degradation pathways and environmental detoxification of such compounds (Bhat & Gogate, 2021).
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dichlorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJQUXPUXYTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1462869.png)
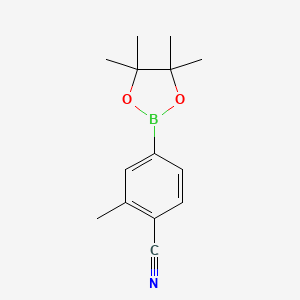
![4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1462875.png)
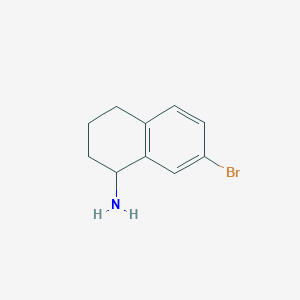
![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)
